

reducing false positives in Coccidioidin-based serological tests

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Compound of Interest

Compound Name: **Coccidioidin**

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Technical Support Center: Coccidioidin-Based Serological Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Coccidioidin**-based serological tests. Our goal is to help you reduce false-positive results and ensure the accuracy of your experimental data.

Troubleshooting Guide: Addressing False-Positive Results

This guide addresses common issues that may lead to false-positive results in **Coccidioidin** serological assays.

Issue/Observation	Potential Cause	Recommended Action
Positive EIA Screen, Negative Confirmatory Test (ID/CF)	Cross-reactivity with other fungi: Antigens from other fungal species can share epitopes with Coccidioides, leading to a positive result in a sensitive screening assay like EIA. [1] [2] [3] This is particularly common with Histoplasma, Blastomyces, and Aspergillus species. [2] [4]	- Review the patient's travel and exposure history to assess the likelihood of exposure to other endemic fungi. [2] - Consider performing serological tests for other suspected fungal infections to rule out cross-reactivity. [2] - Rely on the more specific immunodiffusion (ID) and complement fixation (CF) tests for a definitive diagnosis. [5] [6]
Early or acute infection: IgM antibodies, which are often detected by EIA, can appear early in an infection and may not be confirmed by less sensitive or later-stage antibody tests like ID and CF. [5] [7]	- Repeat serological testing in 2-4 weeks to look for the development of IgG antibodies and a rising titer, which would be more indicative of an active infection. [5] [8]	
Non-specific binding in EIA: The high sensitivity of enzyme immunoassays can sometimes lead to non-specific binding of antibodies, resulting in a false-positive signal. [7]	- Ensure that all washing steps in the EIA protocol are performed thoroughly to remove unbound antibodies. - If the issue persists, consider using a different EIA kit from another manufacturer.	
Isolated IgM Positivity by EIA	Early stage of infection: IgM is the first antibody to appear, and a positive result may precede the development of IgG. [7]	- Retest the patient in 2-4 weeks to see if IgG antibodies develop. [5]
False-positive IgM result: EIA tests for IgM antibodies are	- Always confirm a positive IgM EIA result with a more specific	

known to have lower specificity and a higher rate of false positives compared to IgG tests.^{[1][4][9]} One study found that 82% of patients with an IgM-positive and IgG-negative EIA result did not have coccidioidomycosis.^[4]

test like immunodiffusion (ID).
^{[5][6]} - Interpret an isolated positive IgM result with caution, especially in the absence of clinical symptoms or relevant exposure history.
^[10]

Patient's immune status:

Patients with autoimmune disorders may have a dysregulated immune response that can lead to false-positive results in immunoassays.^[11]

- Consider the patient's overall clinical picture and history of autoimmune disease when interpreting serological results.
^[11]

Unexpected Positive Result in a Low-Risk Patient

Previous, resolved infection: IgG antibodies can persist for months or even years after an infection has resolved.^{[5][12]} A positive IgG result may indicate a past exposure rather than an active infection.

- A stable, low-titer IgG result in an asymptomatic patient is likely indicative of a past infection.^[13] - A rising IgG titer in serial samples is more suggestive of an active infection.^{[5][13]}

Geographic location of the patient: Individuals residing in or having traveled to endemic areas (Southwestern US, parts of Mexico, and Central and South America) may have been exposed to Coccidioides and have baseline antibodies.

^[14]

- Always consider the patient's travel and residence history when interpreting results.^[14]

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the main causes of false-positive results in **Coccidioidin**-based serological tests?

A1: The primary causes of false-positive results include:

- Cross-reactivity: Antibodies to other fungi, such as *Histoplasma*, *Blastomyces*, and *Aspergillus*, can cross-react with *Coccidioides* antigens, particularly in highly sensitive enzyme immunoassays (EIA).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Lower Specificity of IgM Assays: EIA tests for IgM antibodies are generally less specific than those for IgG antibodies and are more prone to false positives.[\[1\]](#)[\[4\]](#)[\[9\]](#)
- Past Infection: IgG antibodies can remain detectable for an extended period after an infection has cleared, which could be misinterpreted as an active infection.[\[5\]](#)[\[12\]](#)
- Patient's Immune Status: Certain conditions, such as autoimmune diseases, can lead to a dysregulated immune response and non-specific antibody binding in immunoassays.[\[11\]](#)

Q2: How can I differentiate between a true positive and a false positive?

A2: A multi-faceted approach is recommended:

- Confirmatory Testing: Always confirm a positive EIA screening result with more specific methods like immunodiffusion (ID) and complement fixation (CF).[\[5\]](#)[\[6\]](#)
- Paired Sera: Testing acute and convalescent serum samples (collected 2-4 weeks apart) can help determine if there is a rising antibody titer, which is a strong indicator of an active infection.[\[5\]](#)[\[13\]](#)
- Clinical Correlation: Serological results should always be interpreted in the context of the patient's clinical symptoms, travel history, and potential exposure to endemic areas.[\[9\]](#)[\[14\]](#)

Assay-Specific Questions

Q3: Why is the EIA test recommended as a screening tool if it's prone to false positives?

A3: The EIA is a highly sensitive assay, making it an excellent tool for initial screening as it is less likely to produce false-negative results.[\[9\]](#) Its speed and ease of use also make it practical

for testing large numbers of samples.[5] However, due to its lower specificity, any positive results must be confirmed with more specific tests like ID and CF.[5][6]

Q4: What is the role of immunodiffusion (ID) and complement fixation (CF) in Coccidioides serology?

A4: ID and CF are considered confirmatory tests due to their high specificity.[9]

- **Immunodiffusion (ID):** This test detects the presence of precipitating IgM and IgG antibodies. The formation of a precipitin band between the patient's serum and the Coccidioides antigen is a positive result.[5][12]
- **Complement Fixation (CF):** This test quantifies the level of IgG antibodies and is useful for monitoring disease progression and response to treatment. A rising CF titer suggests an active or worsening infection, while a falling titer indicates improvement.[10][13]

Q5: How should I interpret discordant results between different assays (e.g., positive EIA, negative ID)?

A5: Discordant results are common and require careful interpretation. A positive EIA and a negative ID could indicate:

- An early infection where only IgM antibodies are present and may not be detected by the ID test.[5]
- A false-positive EIA result.[9] In such cases, retesting in 2-4 weeks is recommended to see if IgG antibodies develop and if the results of the confirmatory tests become positive.[5]

Data Presentation

Table 1: Performance Characteristics of Coccidioides Serological Assays

Assay Type	Antibody Detected	Sensitivity	Specificity	Primary Use	Key Considerations
Enzyme Immunoassay (EIA)	IgM, IgG	High	Moderate to High	Screening	Prone to false positives, especially for IgM. Positive results require confirmation. [7] [9]
Immunodiffusion (ID)	IgM, IgG	Moderate	High	Confirmation	Less sensitive than EIA, may be negative in early infection. [9]
Complement Fixation (CF)	IgG	Moderate	High	Confirmation, Monitoring	Titer levels correlate with disease severity and can be used to monitor treatment response. [10] [13]

Table 2: Cross-Reactivity with Other Fungi

Fungus	Potential for Cross-Reactivity with Coccidioides Assays
Histoplasma capsulatum	High[2][3]
Blastomyces dermatitidis	High[2]
Aspergillus spp.	Moderate[2][4]
Paracoccidioides brasiliensis	Moderate
Sporothrix schenckii	Low to Moderate[15]

Experimental Protocols

Enzyme Immunoassay (EIA) - General Protocol

This protocol provides a general overview of the steps involved in a Coccidioides antibody EIA. Specific details may vary depending on the commercial kit used.

- Plate Coating: Microwell plates are pre-coated with recombinant Coccidioides antigens (e.g., TP and CF antigens).[16]
- Sample Addition: Patient serum samples and controls are diluted and added to the wells.[16]
- Incubation: The plate is incubated to allow antibodies in the samples to bind to the antigens on the plate.
- Washing: The plate is washed to remove any unbound antibodies and other proteins.
- Conjugate Addition: An enzyme-conjugated secondary antibody (e.g., anti-human IgM or IgG) is added to the wells.[16] This antibody will bind to the patient antibodies that are attached to the antigens.
- Incubation and Washing: The plate is incubated again, followed by another wash step to remove any unbound conjugate.
- Substrate Addition: A substrate is added that will react with the enzyme on the conjugate to produce a color change.[16]

- Stopping the Reaction: A stop solution is added to halt the color development.[16]
- Reading the Results: The absorbance of each well is read using a microplate reader. The intensity of the color is proportional to the amount of Coccidioides-specific antibody in the sample.[16]

Immunodiffusion (ID) - General Protocol

- Agar Gel Preparation: An agar gel is prepared in a petri dish or on a glass slide with a pattern of wells.
- Reagent Addition: The central well is filled with the Coccidioides antigen, and the surrounding wells are filled with patient serum samples and controls.[8]
- Incubation: The plate is incubated in a humid chamber for 24-48 hours. During this time, the antigens and antibodies will diffuse through the agar.[7]
- Reading the Results: If Coccidioides-specific antibodies are present in a patient's serum, they will form a visible precipitin line in the gel where they meet the diffusing antigen.[8] The absence of a line indicates a negative result.

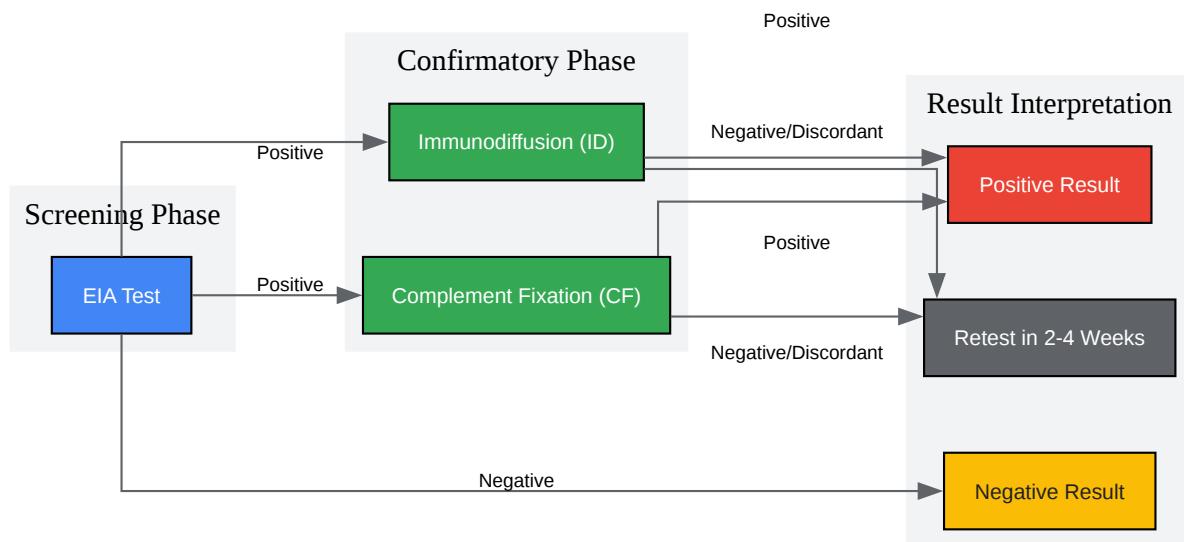
Complement Fixation (CF) - General Protocol

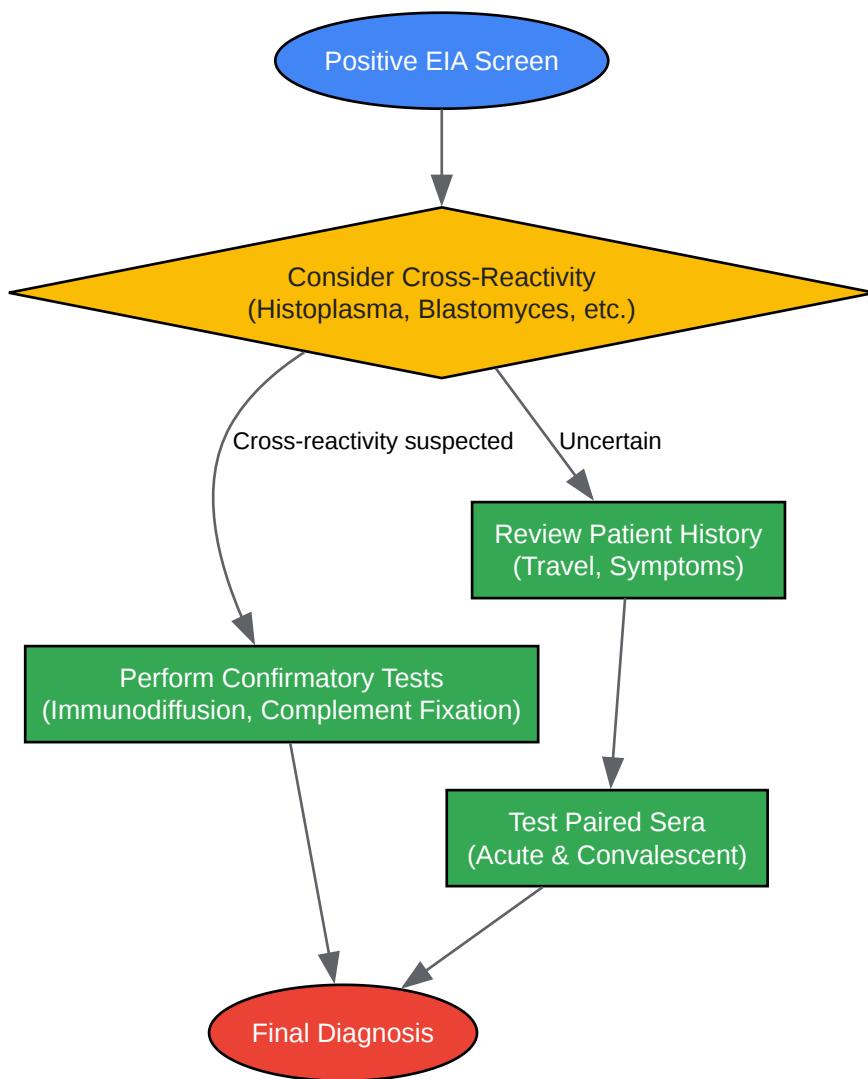
The CF test is a more complex assay that is typically performed in reference laboratories.

- Sample Dilution: Serial dilutions of the patient's serum are prepared.[14]
- Addition of Antigen and Complement: A known amount of Coccidioides antigen and a standardized amount of complement (a group of serum proteins) are added to each dilution.
- Incubation: The mixture is incubated. If Coccidioides-specific IgG antibodies are present, they will bind to the antigen and "fix" the complement, forming an antigen-antibody-complement complex.[8]
- Addition of Indicator System: Sensitized sheep red blood cells (red blood cells coated with antibodies) are added to the mixture.[8]
- Reading the Results:

- Positive Result: If the complement was fixed in the previous step, it is not available to lyse the red blood cells, and they will form a pellet at the bottom of the tube. The highest dilution of serum that shows no hemolysis is the reported titer.[8][14]
- Negative Result: If no Coccidioides-specific antibodies were present, the complement remains free and will lyse the red blood cells, resulting in a red, translucent solution.[8]

Visualizations





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